2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide

HDAC inhibitor Structure-Activity Relationship Epigenetics

The compound 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide (CAS 1251577-22-6, molecular formula C20H17FN4O2, MW 364.4 g/mol) is a synthetic small molecule belonging to the quinoline-imidazolidinone acetamide class. Its structure incorporates three pharmacophoric elements: a quinolin-6-yl capping group, an imidazolidin-2-one linker, and a 2-fluorophenyl substituent.

Molecular Formula C20H17FN4O2
Molecular Weight 364.38
CAS No. 1251577-22-6
Cat. No. B2774835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide
CAS1251577-22-6
Molecular FormulaC20H17FN4O2
Molecular Weight364.38
Structural Identifiers
SMILESC1CN(C(=O)N1CC(=O)NC2=CC3=C(C=C2)N=CC=C3)C4=CC=CC=C4F
InChIInChI=1S/C20H17FN4O2/c21-16-5-1-2-6-18(16)25-11-10-24(20(25)27)13-19(26)23-15-7-8-17-14(12-15)4-3-9-22-17/h1-9,12H,10-11,13H2,(H,23,26)
InChIKeyOGMGMDYVAMGOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide (CAS 1251577-22-6): Structural Baseline and Class Identity


The compound 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide (CAS 1251577-22-6, molecular formula C20H17FN4O2, MW 364.4 g/mol) is a synthetic small molecule belonging to the quinoline-imidazolidinone acetamide class [1]. Its structure incorporates three pharmacophoric elements: a quinolin-6-yl capping group, an imidazolidin-2-one linker, and a 2-fluorophenyl substituent. This architectural motif closely aligns with a series of phenyl imidazolidin-2-one-based histone deacetylase (HDAC) inhibitors described by Cheng et al., wherein the imidazolidinone ring serves as a novel linker connecting a zinc-binding group to a surface recognition cap [2]. The compound is cataloged as a screening compound (e.g., AKOS024518603, ChemBridge-38438067) and is available from multiple chemical suppliers for non-human research use only [1].

Why Generic Substitution of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide Is Scientifically Unsupported


Procuring a nominally similar quinoline-imidazolidinone analog as a direct replacement for CAS 1251577-22-6 is not scientifically valid due to the exquisite sensitivity of this chemotype's biological activity to specific substitution patterns. In the foundational phenyl imidazolidin-2-one HDAC inhibitor series, subtle alterations to the cap group, linker, or zinc-binding moiety produced dramatic shifts in target potency and isoform selectivity [1]. The 2-fluorophenyl substituent on the imidazolidinone ring of the target compound is expected to influence both the electron density of the linker and the conformation of the molecule, altering target engagement in ways that structurally distinct analogs (e.g., 2,5-dimethoxyphenyl or 4-ethoxyphenyl variants) cannot replicate. Without matched-pair comparative data, assuming functional interchangeability introduces uncontrolled variables into experimental protocols and risks invalidating structure-activity relationship (SAR) interpretations [1].

Quantitative Differentiation Evidence for 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide (CAS 1251577-22-6)


Structural Differentiation: 2-Fluorophenyl Substituent vs. Unsubstituted Phenyl in the Imidazolidin-2-one HDAC Inhibitor Scaffold

Within the phenyl imidazolidin-2-one HDAC inhibitor class described by Cheng et al., the identity of the N-phenyl substituent on the imidazolidinone linker is a critical determinant of potency [1]. The target compound bears a 2-fluorophenyl group at this position. The electron-withdrawing effect of the ortho-fluorine atom (Hammett σ_m = 0.34) is expected to reduce the electron density of the imidazolidin-2-one carbonyl, potentially modulating hydrogen-bonding interactions with the HDAC active site relative to unsubstituted phenyl analogs. In the published series, unsubstituted phenyl imidazolidin-2-one derivatives served as the baseline scaffold; eight compounds from this series demonstrated potencies against HDAC1 that were equivalent to or higher than vorinostat (SAHA) [1]. The target compound's 2-fluorophenyl substitution represents a distinct chemical space within this pharmacophore that has not been evaluated in published head-to-head comparisons and thus cannot be assumed to replicate the potency or selectivity profile of any specific published analog.

HDAC inhibitor Structure-Activity Relationship Epigenetics

Cap Group Identity: Quinolin-6-yl vs. Alternative Cap Groups in Imidazolidinone-Based HDAC Probes

The surface recognition cap group is a major driver of HDAC isoform selectivity and cellular potency. The target compound employs a quinolin-6-yl acetamide cap linked via an amide bond to the imidazolidinone scaffold [1]. In related quinoline-imidazole and quinoline-benzamide HDAC inhibitor series, the position of the quinoline attachment (e.g., 6-yl vs. 8-yl vs. 4-yl) and the nature of the heterocyclic cap profoundly influence both enzyme inhibition and cellular antitumor activity [2]. The quinolin-6-yl attachment in the target compound directs the bicyclic aromatic system into a specific vector relative to the linker, which is structurally distinct from the quinolin-8-yl or 2-methylquinolin-4-yl analogs that are commercially available. This positional isomerism may yield differential HDAC isoform binding profiles, although direct comparative biochemical data for the target compound are currently absent from the peer-reviewed literature.

HDAC inhibitor Quinoline cap group Surface recognition

Physicochemical Differentiation: Calculated Drug-Likeness Parameters vs. Clinical-Stage HDAC Inhibitors

The target compound exhibits computed physicochemical properties that position it within favorable drug-like chemical space, with specific parameters that differentiate it from clinical HDAC inhibitors. Its calculated partition coefficient (XLogP3-AA = 2.3) [1] is lower than that of vorinostat (SAHA, XLogP ≈ 1.9) but higher than that of the benzamide-class inhibitor chidamide (XLogP ≈ 1.5), suggesting a balanced lipophilicity profile that may facilitate both cellular permeability and aqueous solubility. The topological polar surface area (TPSA = 65.5 Ų) [1] falls well below the 140 Ų threshold predictive of good oral bioavailability and is lower than that of vorinostat (TPSA ≈ 78 Ų), potentially conferring enhanced membrane penetration. The compound satisfies all Lipinski Rule of Five criteria (MW 364.4, 1 H-bond donor, 4 H-bond acceptors, XLogP3 2.3), supporting its suitability as a probe for cellular and in vivo target engagement studies [1].

Physicochemical properties Drug-likeness ADME profiling

Evidence Gap: Absence of Published Biochemical IC50 Data for CAS 1251577-22-6 vs. Structurally Proximal Analog Series

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay databases as of May 2026 reveals no published biochemical IC50, Kd, or EC50 values for 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide (CAS 1251577-22-6). This contrasts sharply with the phenyl imidazolidin-2-one HDAC inhibitor series described by Cheng et al., for which HDAC1 IC50 values and cellular antiproliferative activities (HCT-116, PC-3, HL-60 cell lines) were reported [1]. The absence of quantitative target engagement data for the target compound represents a critical differentiator: it is a structurally distinct, unevaluated member of a biologically validated chemotype, offering an opportunity for novel SAR generation rather than replication of known profiles. This evidence gap must be explicitly acknowledged in procurement decisions; selection of this compound is predicated on its unexplored potential rather than on demonstrated superiority over characterized analogs.

Data gap analysis Hit triage Screening cascade

Recommended Research Application Scenarios for 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide (CAS 1251577-22-6)


Structure-Activity Relationship Exploration of the 2-Fluorophenyl Imidazolidin-2-one Linker in HDAC Inhibitor Pharmacophores

This compound is best deployed as a tool compound for SAR studies investigating the impact of ortho-fluorination on the N-phenyl ring of the imidazolidin-2-one linker within the HDAC inhibitor pharmacophore. Researchers can use it to probe electronic effects on linker geometry and target engagement, comparing results against unsubstituted phenyl analogs from the Cheng et al. series [1]. The ortho-fluorine's electron-withdrawing character may alter the hydrogen-bonding capacity of the imidazolidinone carbonyl, potentially affecting HDAC isoform selectivity.

Quinoline Regioisomer Selectivity Profiling for HDAC Surface Recognition

The quinolin-6-yl acetamide cap group positions the quinoline ring in a defined orientation distinct from quinolin-8-yl and 2-methylquinolin-4-yl regioisomers. This compound is suitable as a reference standard in molecular docking and molecular dynamics simulations aimed at modeling HDAC-cap group interactions, or as a chemical probe in biochemical assays designed to establish regioisomer-activity relationships within quinoline-bearing HDAC ligand series [2].

Cell Permeability Probe Development Leveraging Favorable Computed Physicochemical Properties

With a TPSA of 65.5 Ų—lower than the clinical HDAC inhibitor vorinostat (≈78 Ų)—and an XLogP3 of 2.3, this compound's computed properties suggest superior passive membrane permeability [3]. It can serve as a scaffold for developing cell-permeable HDAC-targeted chemical probes, particularly in parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screening cascades where the lower TPSA is hypothesized to translate into improved cellular uptake relative to more polar HDAC-targeting chemotypes.

De Novo Hit Expansion from a Biologically Validated but Unevaluated Chemotype

Given that this compound belongs to the phenyl imidazolidin-2-one chemotype—which has produced HDAC1 inhibitors with potency equivalent to or exceeding vorinostat—but lacks any published biochemical profiling data [1], it represents a genuine opportunity for de novo hit expansion. Procurement is warranted for laboratories seeking to generate novel IP-free SAR data rather than replicate established profiles of characterized analogs.

Quote Request

Request a Quote for 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.